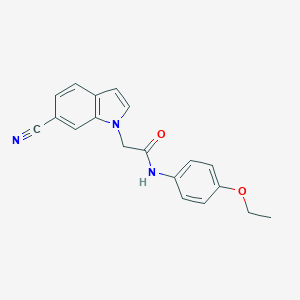![molecular formula C15H14INO5S B296209 Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)
Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate, commonly known as MIAM, is a chemical compound that has gained significant attention in the field of scientific research. MIAM is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
作用機序
The mechanism of action of MIAM involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to promote inflammation and cancer growth, and their inhibition by MIAM results in anti-inflammatory and anti-cancer effects. MIAM has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
MIAM has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MIAM inhibits the activity of COX-2, resulting in a decrease in the production of prostaglandins. MIAM has also been shown to induce apoptosis in cancer cells through the activation of caspases. In vivo studies have demonstrated that MIAM has anti-inflammatory and anti-cancer effects, making it a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
MIAM has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. MIAM is also stable under various conditions, making it easy to handle and store. However, MIAM has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. MIAM also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
For MIAM include the development of new chemotherapeutic agents, the evaluation of its anti-inflammatory effects, and the development of new synthetic methods for more potent derivatives.
合成法
The synthesis of MIAM involves a multistep process that starts with the reaction of 3-iodo-4-methoxyaniline with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with methyl 4-aminobenzoate and triethylamine to obtain the final product, MIAM. The synthesis of MIAM has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
MIAM has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of MIAM is in medicinal chemistry, where it has been evaluated for its anti-inflammatory and anti-cancer properties. MIAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer growth. MIAM has also been studied for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C15H14INO5S |
|---|---|
分子量 |
447.2 g/mol |
IUPAC名 |
methyl 4-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14INO5S/c1-21-14-8-7-12(9-13(14)16)23(19,20)17-11-5-3-10(4-6-11)15(18)22-2/h3-9,17H,1-2H3 |
InChIキー |
TWIFQYWHJPQXEE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)I |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)
![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)
![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)
![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
